TMRM

Description

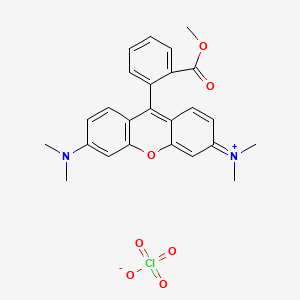

Its molecular formula is C25H25ClN2O7, with a molecular weight of 500.93 g/mol, and it exhibits excitation/emission maxima at 530 nm/592 nm, producing red fluorescence . TMRM accumulates in mitochondria in a ΔΨm-dependent manner due to its positive charge, making it a reliable indicator of mitochondrial health and apoptosis .

Key applications include:

Propriétés

IUPAC Name |

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYWPQMAWCYNGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471905 | |

| Record name | TMRM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115532-50-8 | |

| Record name | TMRM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylrhodamine Methyl Ester Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of Tetramethylrhodamine methyl ester perchlorate involves the esterification of tetramethylrhodamine with methanol in the presence of perchloric acid. The reaction typically requires anhydrous conditions and is carried out under reflux . Industrial production methods often involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Tetramethylrhodamine methyl ester perchlorate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, although this is less common in typical applications.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Fluorescent Labeling

Tetramethylrhodamine methyl ester perchlorate serves as a powerful fluorescent dye for labeling proteins and cells in biological research. Its bright fluorescence enhances the visualization of target molecules, enabling researchers to conduct complex assays with improved detection sensitivity.

Case Study: Protein Visualization

In a study focused on cellular interactions, researchers employed tetramethylrhodamine methyl ester perchlorate to label specific proteins, allowing for detailed observation under fluorescence microscopy. The results demonstrated enhanced clarity in distinguishing between different cellular components, which is crucial for understanding cellular functions and interactions .

Flow Cytometry

This compound is extensively used in flow cytometry, a technique that analyzes cell populations based on their physical and chemical characteristics. Tetramethylrhodamine methyl ester perchlorate aids in assessing cell viability, apoptosis, and other cellular processes.

Data Table: Flow Cytometry Applications

| Application | Description | Benefits |

|---|---|---|

| Cell Viability | Measures live vs. dead cells | Accurate population assessment |

| Apoptosis Detection | Identifies apoptotic cells | Insights into cell death pathways |

| Immunological Studies | Analyzes immune cell populations | Enhances understanding of immune responses |

Live-Cell Imaging

The compound is ideal for live-cell imaging due to its low toxicity and photostability. This allows researchers to monitor dynamic biological processes in real-time, which is essential for studying cellular behavior.

Case Study: Mitochondrial Dynamics

A protocol was developed using tetramethylrhodamine methyl ester perchlorate to observe mitochondrial dynamics during apoptosis. The dye's accumulation in active mitochondria provided insights into mitochondrial membrane potential changes over time, contributing to a better understanding of cell death mechanisms .

Drug Delivery Studies

In pharmaceutical research, tetramethylrhodamine methyl ester perchlorate is employed to track the distribution of drug formulations within cells or tissues. This application is critical for developing effective drug delivery systems.

Data Table: Drug Delivery Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Drug Distribution | Monitored drug uptake in various cell types | Informs formulation strategies |

| Pharmacokinetics | Assessed drug release profiles | Enhances therapeutic efficacy |

Environmental Monitoring

Tetramethylrhodamine methyl ester perchlorate is also utilized in environmental studies to trace pollutants in water systems. Its fluorescent properties make it a useful tool for detecting and quantifying contaminants.

Case Study: Water Quality Assessment

Researchers applied the dye to monitor pollutant levels in freshwater ecosystems. The results indicated its effectiveness in detecting trace amounts of contaminants, thereby aiding regulatory compliance and environmental protection efforts .

Mécanisme D'action

Tetramethylrhodamine methyl ester perchlorate exerts its effects by accumulating in active mitochondria with intact membrane potentials. The compound is a cell-permeant dye that fluoresces brightly when sequestered by active mitochondria. Upon loss of mitochondrial membrane potential, the accumulation ceases, and the fluorescence signal dims or disappears . This property makes it an excellent tool for studying mitochondrial health and function.

Comparaison Avec Des Composés Similaires

TMRM vs. Tetramethylrhodamine Ethyl Ester Perchlorate (TMRE)

- Chemical Structure : Both are rhodamine derivatives, but this compound has a methyl ester group , whereas TMRE has an ethyl ester group .

- Functionality :

- This compound and TMRE exhibit similar ΔΨm sensitivity but differ in cellular retention. This compound’s lower molecular weight may enhance membrane permeability in certain cell types .

- TMRE is more prone to phototoxicity during prolonged imaging, limiting its use in time-lapse studies compared to this compound .

- Applications :

This compound vs. JC-1

- Spectral Properties: JC-1 exhibits dual fluorescence (green monomer at low ΔΨm; red aggregates at high ΔΨm), while this compound shows single-wavelength fluorescence proportional to ΔΨm .

- Quantitative Reliability :

- Practical Use :

This compound vs. CMXRos

This compound vs. MitoTracker Probes

- Mechanism : MitoTracker dyes (e.g., MitoTracker Green) bind to mitochondrial lipids regardless of ΔΨm, serving as mass indicators. This compound, however, is ΔΨm-specific .

- Combined Use :

Data Table: Comparative Properties of this compound and Analogous Dyes

Research Findings and Advantages of this compound

- Sperm Quality Assessment : this compound outperforms JC-1 in human spermatozoa due to its linear fluorescence-ΔΨm relationship, avoiding false positives from dye aggregation .

- Cancer Studies : this compound revealed that paclitaxel-resistant lung cancer cells maintain ΔΨm under oxidative stress, unlike sensitive cells .

- Metabolic Imaging : this compound enabled simultaneous measurement of ΔΨm and Ca²⁺ in permeabilized cells, a feat challenging with JC-1 due to spectral overlap .

Limitations and Considerations

Activité Biologique

Tetramethylrhodamine methyl ester perchlorate (TMRM) is a widely used fluorescent dye known for its ability to measure mitochondrial membrane potential (ΔΨm) in various biological systems. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and research findings.

Overview of this compound

This compound is a cell-permeant, cationic dye that exhibits red-orange fluorescence. It is sequestered by active mitochondria, making it an effective tool for assessing mitochondrial health and function. The fluorescence intensity of this compound correlates directly with ΔΨm, allowing researchers to evaluate mitochondrial activity in live cells.

The mechanism by which this compound operates is based on the Nernst equation, which relates the distribution of the dye across the mitochondrial membrane to the membrane potential. When mitochondria are hyperpolarized, this compound accumulates within them, leading to increased fluorescence intensity. Conversely, a decrease in ΔΨm results in reduced fluorescence as the dye is released from the mitochondria.

Applications in Research

This compound has been employed in various studies focusing on mitochondrial function and cellular health:

- Sperm Quality Assessment : A study demonstrated that this compound effectively measures ΔΨm in human spermatozoa, providing a reliable alternative to the commonly used JC-1 dye. The results indicated that this compound could detect differences in sperm quality based on ΔΨm measurements, correlating well with conventional semen analysis parameters .

- Cell Viability and Apoptosis : this compound has been used to analyze mitochondrial events during apoptosis. In experiments involving different cell lines, researchers utilized this compound to monitor changes in mitochondrial membrane potential in real-time, thus providing insights into cell death mechanisms .

- Entosis Detection : Recent protocols have incorporated this compound for detecting entosis events, allowing simultaneous observation of mitochondrial dynamics and entotic cell death. This application highlights this compound's versatility in studying complex cellular interactions .

Comparative Studies

| Dye | Key Features | Applications |

|---|---|---|

| This compound | - Cell-permeant - Cationic - Measures ΔΨm | Sperm quality assessment, apoptosis studies, entosis detection |

| JC-1 | - Ratiometric detection - Limited under certain conditions | Sperm analysis, general mitochondrial studies |

Case Studies

- Spermatozoa Analysis : In a comparative study involving human spermatozoa, this compound was validated against JC-1 for measuring ΔΨm. The findings confirmed that this compound could accurately assess sperm populations with varying ΔΨm levels and provide consistent results under challenging experimental conditions .

- Cardiomyocyte Functionality : Another study explored the use of this compound in rat ventricular myocytes to assess mitochondrial redox states and membrane potential changes under pharmacological treatments. The results indicated significant alterations in ΔΨm correlating with drug effects on cardiac cells .

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- Correlation with Cellular Health : Studies have shown that changes in ΔΨm as measured by this compound are indicative of overall cellular health and viability. This correlation underscores the importance of mitochondrial function in various physiological and pathological contexts .

- Impact on Drug Testing : The use of this compound has been instrumental in drug testing scenarios where mitochondrial toxicity is a concern. By accurately measuring ΔΨm, researchers can evaluate the potential cytotoxic effects of new compounds on mitochondrial function .

Q & A

Q. What is the standard protocol for using TMRM to measure mitochondrial membrane potential (ΔΨm) in live cells?

Methodological Answer: this compound is a cell-permeant cationic dye that accumulates in active mitochondria. A typical protocol involves:

- Preparing a 1–10 mM stock solution in anhydrous DMSO or ethanol (stored at -20°C, protected from light) .

- Diluting to a working concentration (50–200 nM in culture medium) and incubating cells for 15–30 minutes at 37°C .

- Washing cells with serum-free medium to remove excess dye.

- Immediate analysis via flow cytometry (e.g., FACSCanto™ II) or fluorescence microscopy (excitation/emission: 549/574 nm) .

Critical Note: Avoid prolonged light exposure to prevent photobleaching .

Q. How do this compound concentrations affect data reliability in mitochondrial assays?

Methodological Answer:

- Low concentrations (≤50 nM): Ideal for detecting subtle ΔΨm changes (e.g., apoptosis studies) but may require longer incubation for signal stabilization .

- High concentrations (>200 nM): Risk of dye aggregation and nonspecific binding, leading to overestimated ΔΨm. Validate with positive/negative controls (e.g., FCCP for depolarization) .

Recommendation: Titrate concentrations across cell types and report batch-specific purity (≥95% required for consistency) .

Q. What are the optimal storage conditions for this compound to ensure stability?

Methodological Answer:

- Store lyophilized this compound at -20°C in airtight, light-protected containers.

- Reconstitute in anhydrous DMSO (not aqueous buffers) to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles .

- Discard solutions with visible precipitation or color shift (yellow to brown indicates degradation) .

Advanced Research Questions

Q. How to resolve discrepancies in this compound fluorescence intensity between cell lines?

Methodological Answer: Variability arises from differences in mitochondrial density, plasma membrane potential, or efflux pumps (e.g., ABC transporters). Mitigation strategies:

- Normalize fluorescence to cell size or mitochondrial mass markers (e.g., citrate synthase activity) .

- Use potentiometric ratio imaging with a ΔΨm-insensitive dye (e.g., MitoTracker Deep Red) to correct for mitochondrial content .

- Pre-treat cells with inhibitors like cyclosporine H (blocks ABC transporters) to reduce dye efflux .

Q. Can this compound be combined with other fluorescent probes without spectral overlap?

Methodological Answer: Yes, but ensure compatibility:

- Hoechst 33342 (nuclear stain): Use this compound (574 nm emission) with Hoechst (blue emission, ~460 nm). Avoid overlap by selecting appropriate filter sets .

- JC-1 (ΔΨm-sensitive dye): this compound’s single-wavelength detection is preferable for dynamic assays, whereas JC-1’s dual emission (monomer: 529 nm; aggregate: 590 nm) suits endpoint measurements .

Validation: Perform single-stain controls to confirm no cross-talk .

Q. How to address inconsistent this compound signals in primary vs. immortalized cells?

Methodological Answer: Primary cells often exhibit lower ΔΨm due to metabolic stress. Adjust protocols by:

Q. What experimental controls are essential for validating this compound-based ΔΨm measurements?

Methodological Answer:

- Negative Control: Treat cells with 10 μM FCCP (uncouples mitochondria) for 30 minutes pre-staining to confirm depolarization .

- Positive Control: Use cells treated with oligomycin (1–2 μM), which hyperpolarizes mitochondria via ATP synthase inhibition .

- Technical Control: Include a no-dye sample to assess autofluorescence, especially in high-lipid-content cells .

Data Interpretation & Troubleshooting

Q. How to distinguish genuine ΔΨm changes from artifacts in this compound assays?

Methodological Answer:

- Artifact Source 1: Dye overloading. Solution: Validate linearity of fluorescence vs. concentration .

- Artifact Source 2: Temperature fluctuations. Maintain 37°C during imaging to prevent mitochondrial depolarization .

- Artifact Source 3: Cell confluency. Subconfluent cultures yield more consistent results due to uniform nutrient access .

Q. Why does this compound show variable quenching in 3D spheroids vs. monolayer cultures?

Methodological Answer: Limited dye penetration in spheroids causes underestimation of ΔΨm. Solutions:

Q. How to correlate this compound fluorescence with functional mitochondrial readouts (e.g., OCR, ATP levels)?

Methodological Answer:

- Pair this compound with Seahorse XF Analyzer measurements (oxygen consumption rate, OCR) to link ΔΨm with oxidative phosphorylation .

- Normalize this compound signals to ATP levels (via luminescence assays) in the same cell population. Note: ATP depletion does not always correlate with ΔΨm loss (e.g., in glycolytic cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.